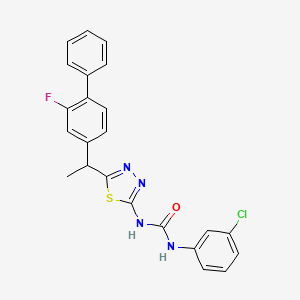

Tyrosinase-IN-13

Description

Properties

Molecular Formula |

C23H18ClFN4OS |

|---|---|

Molecular Weight |

452.9 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-3-[5-[1-(3-fluoro-4-phenylphenyl)ethyl]-1,3,4-thiadiazol-2-yl]urea |

InChI |

InChI=1S/C23H18ClFN4OS/c1-14(16-10-11-19(20(25)12-16)15-6-3-2-4-7-15)21-28-29-23(31-21)27-22(30)26-18-9-5-8-17(24)13-18/h2-14H,1H3,(H2,26,27,29,30) |

InChI Key |

ZMQCFEJQRFVMGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NN=C(S3)NC(=O)NC4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Probing the Inhibition of Human Tyrosinase by Tyrosinase-IN-13: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Tyrosinase is a critical copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin. Dysregulation of this enzyme is implicated in various hyperpigmentation disorders, making it a prime target for therapeutic intervention in dermatology and cosmetology. A vast array of inhibitors has been explored to modulate its activity. This technical guide focuses on the mechanistic aspects of human tyrosinase inhibition, with a specific focus on the compound identified as Tyrosinase-IN-13. While detailed experimental data for this compound's interaction with human tyrosinase is not extensively available in the public domain, this document synthesizes the general principles of tyrosinase inhibition, drawing parallels from well-characterized inhibitors to provide a comprehensive framework for understanding its potential mechanism of action.

Introduction to Human Tyrosinase

Human tyrosinase (EC 1.14.18.1) is a membrane-bound glycoprotein primarily located in the melanosomes of melanocytes.[1] It catalyzes the initial and rate-limiting steps in the melanin synthesis pathway.[2] The enzyme exhibits two distinct catalytic activities: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[2] Dopaquinone then undergoes a series of non-enzymatic and enzymatic reactions to form the final melanin pigments. The active site of tyrosinase contains a binuclear copper center, which is essential for its catalytic function.[3][4][5]

This compound: Compound Profile

This compound is a synthetic molecule with the following chemical properties:

| Property | Value |

| Molecular Formula | C₂₃H₁₈ClFN₄OS |

| Molecular Weight | 452.93 g/mol |

Data sourced from publicly available chemical supplier information.

Due to the limited specific data on this compound's biological activity, the following sections will outline the common mechanisms of tyrosinase inhibition and the standard experimental protocols used to characterize such inhibitors. This framework can be applied to the investigation of this compound.

General Mechanisms of Tyrosinase Inhibition

Tyrosinase inhibitors can be broadly classified based on their mode of action. Understanding these mechanisms is crucial for the rational design and development of novel and effective inhibitors.

Competitive Inhibition

Competitive inhibitors typically bear a structural resemblance to the natural substrate, L-tyrosine or L-DOPA. They bind to the active site of the enzyme, thereby preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition

Non-competitive inhibitors bind to a site on the enzyme that is distinct from the active site (an allosteric site). This binding event induces a conformational change in the enzyme, which reduces its catalytic efficiency without affecting substrate binding. The inhibition cannot be reversed by increasing the substrate concentration.

Mixed Inhibition

Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. This type of inhibitor interferes with both substrate binding and catalysis.

Uncompetitive Inhibition

Uncompetitive inhibitors bind only to the enzyme-substrate complex. This type of inhibition is more effective at higher substrate concentrations.

Copper Chelation

As tyrosinase is a metalloenzyme with two copper ions at its active site, compounds with copper-chelating properties can inactivate the enzyme by removing or binding to these essential metal ions.

Experimental Protocols for Characterizing Tyrosinase Inhibitors

A series of in vitro and cell-based assays are employed to determine the inhibitory potential and mechanism of a compound like this compound.

In Vitro Tyrosinase Inhibition Assay

This is the primary assay to screen for and characterize tyrosinase inhibitors.

Principle: The assay measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome from L-DOPA, which absorbs light at a specific wavelength (typically around 475 nm). The inhibitory effect of a compound is determined by the reduction in dopachrome formation.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing a phosphate buffer (pH 6.8), mushroom tyrosinase (as a commercially available and stable source), and the test inhibitor (this compound) at various concentrations.

-

Pre-incubation: The mixture is pre-incubated for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, L-DOPA.

-

Kinetic Measurement: The absorbance is measured at regular intervals using a microplate reader to monitor the rate of dopachrome formation.

-

Data Analysis: The initial velocity (V₀) of the reaction is calculated from the linear phase of the absorbance curve. The percentage of inhibition is calculated using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100 The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinetic Analysis

To elucidate the mechanism of inhibition, kinetic studies are performed.

Principle: By measuring the reaction rates at varying concentrations of both the substrate (L-DOPA) and the inhibitor, the mode of inhibition can be determined using graphical methods like the Lineweaver-Burk plot.

Methodology:

-

Perform the tyrosinase inhibition assay with a range of L-DOPA concentrations in the absence and presence of different fixed concentrations of the inhibitor.

-

Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

-

Analyze the resulting Lineweaver-Burk plot:

-

Competitive inhibition: The lines intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive inhibition: The lines intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Mixed inhibition: The lines intersect in the second or third quadrant (both Vmax and Km are altered).

-

Uncompetitive inhibition: The lines are parallel (both Vmax and Km are reduced proportionally).

-

The inhibition constant (Ki) can be determined from these plots.

Visualizing the Mechanism and Workflow

Signaling Pathway of Melanin Synthesis

Caption: Simplified pathway of melanin synthesis and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for the in vitro characterization of a tyrosinase inhibitor.

Conclusion and Future Directions

While specific data on the interaction of this compound with human tyrosinase remains to be published, the established methodologies for characterizing tyrosinase inhibitors provide a clear path forward for its investigation. Future studies should focus on performing in vitro kinetic analyses to determine its IC₅₀ and mechanism of inhibition against human tyrosinase. Furthermore, cell-based assays using human melanocytes would be crucial to assess its efficacy in a more physiologically relevant system and to evaluate its potential for cytotoxicity. Molecular docking and simulation studies could also provide valuable insights into its binding mode at the atomic level. Such a comprehensive evaluation is essential to ascertain the therapeutic and cosmetic potential of this compound as a novel modulator of human pigmentation.

References

- 1. chemscene.com [chemscene.com]

- 2. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosinase - Wikipedia [en.wikipedia.org]

- 4. proteopedia.org [proteopedia.org]

- 5. Structure–function correlations in tyrosinases - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Novel Tyrosinase Inhibitors on Melanogenesis: A Technical Guide for B16F10 Melanoma Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the effects of novel tyrosinase inhibitors, exemplified by the hypothetical compound "Tyrosinase-IN-13," on melanogenesis in the B16F10 murine melanoma cell line. This document outlines detailed experimental protocols for key assays, including cell viability, melanin content determination, cellular tyrosinase activity, and Western blot analysis of key melanogenic proteins. Furthermore, it presents a structured approach to data presentation and visualizes the underlying signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers in dermatology, cosmetology, and pharmacology engaged in the discovery and development of new agents for modulating skin pigmentation.

Introduction to Melanogenesis

Melanogenesis is the complex process of melanin synthesis, the primary pigment responsible for skin, hair, and eye color in mammals.[1][2][3] This process occurs within specialized organelles called melanosomes in melanocytes.[2][4] The key enzyme regulating this pathway is tyrosinase (TYR), which catalyzes the initial and rate-limiting steps: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[4][5][6] Dopaquinone is then converted through a series of enzymatic and spontaneous reactions into two main types of melanin: the brown-black eumelanin and the yellow-red pheomelanin.

The regulation of melanogenesis is intricate, involving various signaling pathways. A key pathway is initiated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This activates protein kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanogenesis.[7] MITF then promotes the transcription of essential melanogenic genes, including TYR, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[7][8]

Given the central role of tyrosinase in melanin production, its inhibition is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders.[2][4][5][6] The B16F10 murine melanoma cell line is a widely used in vitro model for studying melanogenesis and screening potential inhibitors due to its robust melanin production.[9][10]

Experimental Protocols

This section details the standard methodologies for assessing the effect of a test compound, such as "this compound," on B16F10 cells.

Cell Culture and Maintenance

B16F10 melanoma cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[11] The cells are maintained in a humidified incubator at 37°C with 5% CO2.[11]

Cell Viability Assay (MTT Assay)

Before evaluating the anti-melanogenic effects of a compound, it is crucial to determine its cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose.

-

Procedure:

-

Seed B16F10 cells in a 96-well plate at a density of 3 x 10^4 cells/well and incubate for 24 hours.[12]

-

Treat the cells with various concentrations of "this compound" for 48-72 hours.[11][12]

-

Add MTT solution (0.5 mg/mL) to each well and incubate for 2-3 hours.[11][12]

-

Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).[11][12]

-

Measure the absorbance at 570 nm using a microplate reader.[11] Cell viability is expressed as a percentage relative to the untreated control.

-

Melanin Content Assay

This assay quantifies the amount of melanin produced by B16F10 cells after treatment with the test compound.

-

Procedure:

-

Seed B16F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[12]

-

Treat the cells with various concentrations of "this compound" in the presence or absence of a melanogenesis stimulator like α-MSH (typically 100-200 nM) for 72 hours.[11][12]

-

Wash the cells with phosphate-buffered saline (PBS) and harvest them by trypsinization.[11]

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Solubilize the melanin in the pellet by incubating with 1 N NaOH containing 10% DMSO at 80°C for 1 hour.[11][12]

-

Measure the absorbance of the solubilized melanin at 475 nm.[11] The melanin content is normalized to the total protein content of the cells.

-

Cellular Tyrosinase Activity Assay

This assay measures the intracellular activity of tyrosinase, the rate-limiting enzyme in melanogenesis.

-

Procedure:

-

Culture and treat B16F10 cells as described for the melanin content assay.

-

Lyse the cells with a buffer containing 1% Triton X-100.[8]

-

Centrifuge the lysate to remove cellular debris.

-

Determine the protein concentration of the supernatant.

-

Incubate a standardized amount of protein lysate with L-DOPA (1-2 mg/mL) in a 96-well plate for 1 hour at 37°C.[7][11]

-

Measure the formation of dopachrome by reading the absorbance at 475 nm.[7][8][11] Tyrosinase activity is expressed as a percentage relative to the untreated control.

-

Western Blot Analysis

Western blotting is used to determine the protein expression levels of key players in the melanogenesis signaling pathway.

-

Procedure:

-

Culture and treat B16F10 cells with "this compound" for 48 hours.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein (typically 30-40 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[13][14]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13][14]

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[13][14]

-

Incubate the membrane with primary antibodies against MITF, TYR, TRP-1, TRP-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[11][14]

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.[13][14]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.[13][14] The band intensities are quantified and normalized to the loading control.

-

Data Presentation

Quantitative data from the aforementioned assays should be presented in a clear and structured tabular format to facilitate comparison and interpretation.

Table 1: Effect of this compound on B16F10 Cell Viability

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 ± S.D. |

| 1 | Value ± S.D. |

| 10 | Value ± S.D. |

| 50 | Value ± S.D. |

| 100 | Value ± S.D. |

S.D. represents the standard deviation from at least three independent experiments.

Table 2: Inhibitory Effects of this compound on Melanin Content and Tyrosinase Activity in α-MSH-stimulated B16F10 Cells

| Treatment | Concentration (µM) | Melanin Content (%) | Cellular Tyrosinase Activity (%) |

| Control | - | 100 ± S.D. | 100 ± S.D. |

| α-MSH (200 nM) | - | Value ± S.D. | Value ± S.D. |

| α-MSH + this compound | 1 | Value ± S.D. | Value ± S.D. |

| α-MSH + this compound | 10 | Value ± S.D. | Value ± S.D. |

| α-MSH + this compound | 50 | Value ± S.D. | Value ± S.D. |

| α-MSH + Kojic Acid (Positive Control) | 200 | Value ± S.D. | Value ± S.D. |

S.D. represents the standard deviation from at least three independent experiments.

Table 3: Effect of this compound on the Protein Expression of Melanogenic Markers

| Protein | Concentration of this compound (µM) | Relative Protein Expression (Fold Change vs. Control) |

| MITF | 0 | 1.00 |

| 10 | Value ± S.D. | |

| 50 | Value ± S.D. | |

| TYR | 0 | 1.00 |

| 10 | Value ± S.D. | |

| 50 | Value ± S.D. | |

| TRP-1 | 0 | 1.00 |

| 10 | Value ± S.D. | |

| 50 | Value ± S.D. | |

| TRP-2 | 0 | 1.00 |

| 10 | Value ± S.D. | |

| 50 | Value ± S.D. |

Relative protein expression is quantified from Western blot bands and normalized to a loading control. S.D. represents the standard deviation from at least three independent experiments.

Visualization of Workflows and Pathways

Visual diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams are generated using the DOT language for Graphviz.

Caption: Experimental workflow for evaluating "this compound".

Caption: The α-MSH signaling pathway in melanogenesis.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of novel tyrosinase inhibitors, using "this compound" as a representative compound, in B16F10 melanoma cells. By following the detailed protocols for assessing cell viability, melanin content, tyrosinase activity, and the expression of key melanogenic proteins, researchers can obtain comprehensive data to characterize the efficacy and mechanism of action of new anti-melanogenic agents. The standardized data presentation formats and visual diagrams of the experimental workflow and signaling pathways further aid in the clear communication and interpretation of findings. This guide serves as a foundational resource for advancing the research and development of innovative solutions for hyperpigmentation disorders and for applications in the cosmetic industry.

References

- 1. Anti-melanogenesis and anti-tyrosinase properties of Pistacia atlantica subsp. mutica extracts on B16F10 murine melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosinase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. biofor.co.il [biofor.co.il]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cellbiopharm.com [cellbiopharm.com]

- 10. Melanogenic effect of purified mushroom tyrosinase on B16F10 Melanocytes: A Phase Contrast and Immunofluorescence Microscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. pubcompare.ai [pubcompare.ai]

Determining the IC50 Value of "Tyrosinase-IN-13" for Mushroom Tyrosinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodology required to determine the half-maximal inhibitory concentration (IC50) of "Tyrosinase-IN-13" against mushroom tyrosinase. Due to the absence of a publicly available, specific IC50 value for this compound at the time of this publication, this document outlines a detailed, generalized experimental protocol based on established methods for tyrosinase inhibitor screening.

Introduction to Tyrosinase and its Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis in a wide range of organisms, from bacteria and fungi to plants and animals.[1] In mammals, it is the rate-limiting enzyme in the production of melanin, the primary determinant of skin, hair, and eye color.[2][3] The enzymatic activity of tyrosinase involves two key reactions in the Raper-Mason pathway: the hydroxylation of monophenols (like L-tyrosine) to o-diphenols (like L-DOPA), and the subsequent oxidation of o-diphenols to o-quinones (dopaquinone).[4][5]

Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[4] Consequently, the inhibition of tyrosinase is a key strategy in the development of cosmetic and therapeutic agents for skin lightening and treating hyperpigmentation.[4] "this compound" is a compound of interest for its potential as a tyrosinase inhibitor. Determining its IC50 value is a critical step in evaluating its potency and potential for further development.

Quantitative Data Summary

As no specific IC50 value for "this compound" is currently published, the following table serves as a template for recording and presenting the experimental data that would be generated using the protocol outlined in this guide. For comparative purposes, the IC50 values of a well-known tyrosinase inhibitor, kojic acid, are included, though it's important to note that these values can vary depending on the experimental conditions.[6][7]

| Compound | Substrate | IC50 (µM) | Notes |

| This compound | L-DOPA | To be determined | |

| Kojic Acid | L-DOPA | 121 ± 5[8] | A commonly used positive control in tyrosinase inhibition assays.[9][10][11] IC50 values for kojic acid can range from approximately 10 to 300 µM depending on the purity of the enzyme and assay conditions.[6] |

| Kojic Acid | L-Tyrosine | 70 ± 7[8] |

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This protocol is adapted from established methods for determining the IC50 of inhibitors against mushroom tyrosinase.[9][10][11][12]

Materials and Reagents

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus, Sigma-Aldrich)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

"this compound" (test compound)

-

Kojic Acid (positive control)

-

Phosphate Buffer (e.g., 0.1 M, pH 6.8)

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475 nm

Preparation of Solutions

-

Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 6.8.

-

Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay will need to be optimized, but a starting point could be 500 U/mL.[10][11]

-

L-DOPA Solution: Prepare a stock solution of L-DOPA in phosphate buffer. A common concentration is 2 mM.

-

Test Compound ("this compound") Stock Solution: Dissolve "this compound" in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Kojic Acid Stock Solution: Prepare a stock solution of kojic acid in DMSO (e.g., 10 mM).

-

Test Compound and Kojic Acid Dilutions: Prepare a series of dilutions of "this compound" and kojic acid in phosphate buffer containing a small amount of DMSO to ensure solubility. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

Assay Procedure

-

In a 96-well microplate, add the following to each well:

-

Test Wells: A specific volume of the diluted "this compound" solution.

-

Positive Control Wells: A specific volume of the diluted kojic acid solution.

-

Negative Control Well: The same volume of phosphate buffer with DMSO (without any inhibitor).

-

Blank Wells: It is also advisable to prepare blank solutions for each concentration of the test compound and control without the enzyme to account for any background absorbance.[1]

-

-

Add a specific volume of the mushroom tyrosinase solution to each well (except for the blanks without enzyme).

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding a specific volume of the L-DOPA solution to all wells.

-

Immediately measure the absorbance of the plate at 475 nm (for the formation of dopachrome) using a microplate reader. Take readings at regular intervals (e.g., every minute) for a specified duration (e.g., 10-20 minutes).

Data Analysis

-

Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of tyrosinase inhibition for each concentration of "this compound" and kojic acid using the following formula:

% Inhibition = [(Rate of Negative Control - Rate of Test Well) / Rate of Negative Control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve (e.g., sigmoidal curve) using appropriate software (e.g., GraphPad Prism, R).

Visualizations

Experimental Workflow

Caption: Workflow for determining the IC50 of this compound.

Tyrosinase Catalytic Cycle and Inhibition

Caption: Inhibition of the tyrosinase catalytic cycle by this compound.

Conclusion

This technical guide provides a robust framework for determining the IC50 value of "this compound" against mushroom tyrosinase. By following the detailed experimental protocol and utilizing the provided templates for data presentation and visualization, researchers can effectively evaluate the inhibitory potency of this compound. The accurate determination of the IC50 value is a fundamental step in the preclinical assessment of "this compound" and will inform future research and development efforts in the fields of dermatology and cosmetology.

References

- 1. ijsr.in [ijsr.in]

- 2. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Tyrosinase - Wikipedia [en.wikipedia.org]

- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]

- 10. scielo.br [scielo.br]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

Navigating the Preformulation Gauntlet: A Technical Guide to the Solubility and Stability of Tyrosinase-IN-13

For Immediate Release

In the competitive landscape of dermatological and oncological research, the successful development of novel small molecule inhibitors hinges on a thorough understanding of their physicochemical properties. This technical guide provides an in-depth framework for characterizing the solubility and stability of Tyrosinase-IN-13, a potent, non-competitive tyrosinase inhibitor. While specific experimental data for this compound is not extensively available in public literature, this document outlines the essential experimental protocols and data presentation strategies necessary for its preformulation assessment. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing new therapeutic agents.

This compound, a derivative of Flurbiprofen, has demonstrated significant inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis, and cytotoxic effects against various cancer cell lines.[1][2][3] Its molecular formula is C23H18ClFN4OS, with a corresponding molecular weight of 452.93 g/mol .[4] A comprehensive evaluation of its solubility and stability in various aqueous buffer systems is paramount for ensuring reliable in vitro assay results and for developing viable formulations for further preclinical and clinical studies.

Section 1: Solubility Profiling of this compound

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and its performance in various in vitro and in vivo models. The following section details methodologies for determining both the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Assessment

Kinetic solubility assays are high-throughput methods used in early drug discovery to estimate the solubility of a compound from a concentrated stock solution, typically in dimethyl sulfoxide (DMSO), upon dilution into an aqueous buffer.[5] This measurement is crucial for designing screening assays and avoiding compound precipitation that could lead to erroneous biological data.

Table 1: Representative Kinetic Solubility Data for this compound in Common Buffer Systems

| Buffer System (pH) | Buffer Composition | DMSO Concentration (%) | Incubation Time (hours) | Kinetic Solubility (µM) | Method of Detection |

| Phosphate-Buffered Saline (PBS) (pH 7.4) | 10 mM Na2HPO4, 1.8 mM KH2PO4, 137 mM NaCl, 2.7 mM KCl | 1% | 2 | Data to be determined | Nephelometry |

| Citrate Buffer (pH 5.0) | 50 mM Sodium Citrate | 1% | 2 | Data to be determined | UV Spectroscopy |

| Acetate Buffer (pH 4.0) | 50 mM Sodium Acetate | 1% | 2 | Data to be determined | LC-MS/MS |

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. This is a more definitive measure of solubility and is essential for biopharmaceutical classification and formulation development.[6] The shake-flask method is the gold standard for determining thermodynamic solubility.

Table 2: Representative Thermodynamic Solubility Data for this compound in Biorelevant Buffers

| Buffer System (pH) | Temperature (°C) | Equilibration Time (hours) | Thermodynamic Solubility (µg/mL) | Method of Detection |

| Simulated Gastric Fluid (pH 1.2) | 37 | 24 | Data to be determined | HPLC-UV |

| Simulated Intestinal Fluid (pH 6.8) | 37 | 24 | Data to be determined | HPLC-UV |

| Phosphate Buffer (pH 7.4) | 37 | 24 | Data to be determined | HPLC-UV |

Section 2: Stability Profiling of this compound

Evaluating the chemical stability of this compound in different buffer systems and under various stress conditions is critical to determine its shelf-life and to identify potential degradation products. Stability-indicating assay methods, typically using High-Performance Liquid Chromatography (HPLC), are employed for this purpose.[7][8]

Solution Stability in Different Buffer Systems

The stability of this compound should be assessed in a range of pH buffers to understand its susceptibility to hydrolysis and other pH-dependent degradation pathways.

Table 3: Representative Solution Stability Data for this compound

| Buffer System (pH) | Temperature (°C) | Time Points (hours) | Initial Concentration (µg/mL) | % Remaining Parent Compound | Degradation Products Observed |

| HCl Buffer (pH 1.2) | 25 | 0, 2, 4, 8, 24, 48 | 100 | Data to be determined | Data to be determined |

| Acetate Buffer (pH 4.5) | 25 | 0, 2, 4, 8, 24, 48 | 100 | Data to be determined | Data to be determined |

| Phosphate Buffer (pH 7.4) | 25 | 0, 2, 4, 8, 24, 48 | 100 | Data to be determined | Data to be determined |

| Carbonate Buffer (pH 9.0) | 25 | 0, 2, 4, 8, 24, 48 | 100 | Data to be determined | Data to be determined |

Forced Degradation Studies

Forced degradation studies are conducted under accelerated stress conditions (e.g., acid, base, oxidation, light, heat) to identify potential degradation products and to establish the specificity of the analytical method.[9][10]

Table 4: Representative Forced Degradation Study Conditions and Outcomes for this compound

| Stress Condition | Reagent/Condition | Time (hours) | % Degradation | Major Degradants (by HPLC peak area %) |

| Acid Hydrolysis | 0.1 M HCl | 24 | Data to be determined | Data to be determined |

| Base Hydrolysis | 0.1 M NaOH | 24 | Data to be determined | Data to be determined |

| Oxidation | 3% H2O2 | 24 | Data to be determined | Data to be determined |

| Photostability | ICH Q1B Option 2 | 24 | Data to be determined | Data to be determined |

| Thermal Stress | 60°C | 48 | Data to be determined | Data to be determined |

Section 3: Experimental Protocols

Detailed methodologies are provided below to guide the researcher in obtaining the data outlined in the preceding tables.

Protocol for Kinetic Solubility Assay (Nephelometric Method)

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Mixing and Incubation: Mix the contents of the wells thoroughly using a plate shaker for 5 minutes. Incubate the plate at room temperature (or 37°C) for 2 hours.

-

Measurement: Measure the light scattering of each well using a nephelometer. A significant increase in light scattering compared to buffer-only controls indicates compound precipitation.

-

Data Analysis: A standard curve of known concentrations of a precipitant can be used to quantify the amount of precipitated material, from which the kinetic solubility is determined.

Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4).

-

Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Processing: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

-

Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of dissolved this compound using a validated HPLC-UV method.

Protocol for Stability-Indicating HPLC Method

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound.

-

Column Temperature: 30°C.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

For stability studies, dilute the stock solution to the desired concentration in the respective buffers and incubate under the specified conditions.

-

At each time point, withdraw an aliquot, quench any reaction if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Data Analysis:

-

Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time zero).

-

Monitor for the appearance of new peaks, which indicate degradation products. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector.

-

Section 4: Visualizing Key Processes

To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate the tyrosinase inhibition pathway and the experimental workflows for solubility and stability testing.

Caption: A simplified diagram of the melanin synthesis pathway and the inhibitory action of this compound.

Caption: A workflow diagram for determining the kinetic and thermodynamic solubility of this compound.

Caption: A workflow diagram for assessing the stability of this compound.

Conclusion

This technical guide provides a comprehensive roadmap for the systematic evaluation of the solubility and stability of this compound. By following the outlined protocols, researchers can generate the critical data necessary to de-risk subsequent stages of drug development, ensure the integrity of biological assays, and lay the groundwork for rational formulation design. The provided tables and diagrams serve as templates for data organization and conceptual understanding, facilitating a robust and efficient preformulation characterization of this promising tyrosinase inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. flurbiprofen | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. ebiohippo.com [ebiohippo.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 9. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

Investigating the Cytotoxicity of Tyrosinase-IN-13 on Human Melanocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the cytotoxicity of Tyrosinase-IN-13, a non-competitive tyrosinase inhibitor, with a specific focus on its potential effects on human melanocytes. Due to a lack of publicly available data on the direct effects of this compound on normal human melanocytes, this document synthesizes information on its known bioactivity, the cytotoxicity of its parent compound, flurbiprofen, and the effects of other tyrosinase inhibitors on these cells. Detailed experimental protocols for assessing cytotoxicity and relevant signaling pathways are also presented to guide future research in this area.

Introduction

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] The inhibition of tyrosinase is a major strategy for the development of agents for treating hyperpigmentation disorders and for cosmetic skin lightening. This compound, a derivative of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, has been identified as a potent, non-competitive inhibitor of tyrosinase. While its inhibitory effects on the enzyme are documented, its safety profile, particularly its cytotoxicity towards normal human melanocytes, remains largely uncharacterized in publicly accessible literature. This guide aims to collate the available data to provide a foundational understanding for researchers investigating this compound.

Known Bioactivity of this compound

This compound has been primarily investigated for its tyrosinase inhibitory and anticancer properties. The existing data highlights its activity against melanoma and other cancer cell lines.

Tyrosinase Inhibition

| Compound | Type of Inhibition | IC50 (Tyrosinase) | Ki | Reference |

| This compound | Non-competitive | 68 µM | 36.3 µM | [2][3] |

Cytotoxicity in Cancer Cell Lines

| Cell Line | Cell Type | Noted Cytotoxicity | Reference |

| B16F10 | Murine Melanoma | Cytotoxic | [2][3] |

| HepG2 | Human Hepatocellular Carcinoma | Cytotoxic | [2][3] |

| HT-29 | Human Colorectal Adenocarcinoma | Cytotoxic | [2][3] |

Inferred Cytotoxicity from Parent Compound: Flurbiprofen

Given that this compound is a derivative of flurbiprofen, examining the cytotoxicity of the parent compound can provide insights into its potential effects. Studies have shown that flurbiprofen exhibits cytotoxic, genotoxic, and apoptotic effects in various human cell lines.

| Cell Line | Cell Type | Observed Effects | Reference |

| HeLa | Human Cervical Cancer | Cytotoxic, Genotoxic, Apoptotic | [2] |

| HepG2 | Human Liver Cancer | Cytotoxic, Genotoxic, Apoptotic | [2] |

| Human Lymphocytes | Primary Cells | Cytotoxic at concentrations of 10-40 µg/mL | [4][5] |

Cytotoxicity of Other Tyrosinase Inhibitors on Normal Human Melanocytes

The effects of tyrosinase inhibitors on normal human melanocytes are varied, underscoring the need for specific testing for each compound.

| Compound | Effect on Normal Human Melanocytes | Concentration | Reference |

| Hydroquinone | Inhibits tyrosinase activity by 65%, but also shows toxicity | 100 µM | [3] |

| Gallacetophenone | No cytotoxicity observed | Up to 1000 µM | [6] |

Experimental Protocols for Cytotoxicity Assessment

To definitively determine the cytotoxicity of this compound on human melanocytes, a series of in vitro assays are required.

Isolation and Culture of Primary Human Melanocytes

A reliable source of primary human melanocytes is crucial for relevant cytotoxicity studies.

-

Tissue Acquisition: Obtain neonatal human foreskin tissue under sterile conditions.

-

Dermal-Epidermal Separation: Incubate the tissue in a dispase solution overnight at 4°C to separate the epidermis from the dermis.

-

Cell Dissociation: Treat the separated epidermis with a trypsin-EDTA solution to create a single-cell suspension.

-

Cell Culture: Plate the cell suspension in a specialized melanocyte growth medium (e.g., Medium 254 supplemented with Human Melanocyte Growth Supplement).

-

Purification: Utilize differential trypsinization or geneticin (G418) to eliminate contaminating keratinocytes and fibroblasts, as melanocytes are more resistant to this antibiotic.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed primary human melanocytes in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

LDH Cytotoxicity Assay

The lactate dehydrogenase (LDH) assay quantifies cell death by measuring the release of LDH from damaged cells.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Sample Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Add the collected supernatant to a reaction mixture containing lactate, NAD+, and diaphorase.

-

Colorimetric Measurement: Measure the absorbance of the resulting formazan product at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Visualizations

Signaling Pathway

Caption: Inhibition of the Melanogenesis Pathway by this compound.

Experimental Workflow

Caption: Workflow for Assessing Cytotoxicity of this compound.

Conclusion

While this compound is a known inhibitor of the tyrosinase enzyme and exhibits cytotoxicity towards various cancer cell lines, its specific effects on normal human melanocytes have not been publicly documented. Based on the cytotoxic potential of its parent compound, flurbiprofen, and the variable effects of other tyrosinase inhibitors, it is imperative that dedicated studies are conducted to establish a clear safety profile for this compound in the context of its intended applications. The experimental protocols outlined in this guide provide a robust framework for undertaking such an investigation. Future research should focus on generating quantitative cytotoxicity data (e.g., IC50 values) and exploring the underlying mechanisms of any observed cell death in normal human melanocytes.

References

- 1. Tyrosinase Inhibitors: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of the cytotoxic, genotoxic, and apoptotic potential of flurbiprofen in HeLa and HepG2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tyrosinase-Targeting Gallacetophenone Inhibits Melanogenesis in Melanocytes and Human Skin- Equivalents [mdpi.com]

"Tyrosinase-IN-13" chemical structure and synthesis pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase-IN-13 is a potent, non-competitive inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. As a derivative of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen, this compound has garnered interest for its potential applications in treating hyperpigmentation disorders and as a research tool for studying tyrosinase function. This technical guide provides a comprehensive overview of the chemical structure, synthesis pathway, and relevant biological data for this compound.

Chemical Structure and Properties

This compound is chemically identified as N-(4-chlorophenyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)-5-(1H-1,2,3,4-tetrazol-1-yl)propanamide. Its structure integrates the core of Flurbiprofen with a 4-chlorophenyl amide and a tetrazole moiety.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C23H18ClFN4OS | [1] |

| Molecular Weight | 452.93 g/mol | [1] |

| CAS Number | 2767011-00-5 | [1] |

| Appearance | White to off-white solid (presumed) | - |

| Solubility | Soluble in DMSO, Methanol (presumed) | - |

Biological Activity and Quantitative Data

This compound exhibits significant inhibitory activity against tyrosinase. It functions as a non-competitive inhibitor, indicating that it binds to a site on the enzyme other than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.

Table 2: In Vitro Biological Activity of this compound

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 68 μM | Mushroom Tyrosinase | [2][3][4][5] |

| Ki | 36.3 μM | Mushroom Tyrosinase | [2][3][4][5] |

| Inhibition Type | Non-competitive | Mushroom Tyrosinase | [2][3][4][5] |

In addition to its effects on tyrosinase, this compound has demonstrated cytotoxic activity against various cancer cell lines.

Table 3: Cytotoxicity Data for this compound

| Cell Line | Cancer Type | Activity | Reference |

| HepG2 | Hepatocellular Carcinoma | Cytotoxic | [2][5] |

| HT-29 | Colorectal Cancer | Cytotoxic | [2][5] |

| B16F10 | Melanoma | Cytotoxic | [2][3][4][5] |

Synthesis Pathway

The logical workflow for the synthesis is depicted in the following diagram:

Caption: Putative synthesis pathway for this compound from Flurbiprofen.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, yet plausible, experimental protocols for the key steps in the synthesis of this compound, based on established chemical transformations.

Step 1: Activation of Flurbiprofen

Objective: To convert the carboxylic acid group of Flurbiprofen into a more reactive species, such as an acyl chloride, to facilitate amide bond formation.

Procedure:

-

To a solution of Flurbiprofen (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude Flurbiprofen acyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling with 4-chloroaniline

Objective: To form the amide bond between the activated Flurbiprofen and 4-chloroaniline.

Procedure:

-

Dissolve the crude Flurbiprofen acyl chloride in an anhydrous aprotic solvent like DCM.

-

To this solution, add 4-chloroaniline (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) at 0 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with dilute hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the intermediate amide.

Step 3: Tetrazole Formation

Objective: To introduce the tetrazole ring. This step would likely involve a precursor to the propanamide that already contains a nitrile group, which is then converted to the tetrazole. A more direct synthesis from the amide is less common but conceivable under specific conditions. A more likely route involves modifying an earlier intermediate.

(Note: A more detailed and accurate protocol would require access to the specific publication in which the synthesis of this compound was first described.)

Signaling Pathway and Mechanism of Action

Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in melanin synthesis. The diagram below illustrates the melanin synthesis pathway and the point of inhibition by this compound.

Caption: Inhibition of the melanin synthesis pathway by this compound.

Conclusion

This compound is a significant molecule for researchers in the fields of dermatology, cosmetology, and oncology. Its well-defined inhibitory action on tyrosinase, coupled with its cytotoxic effects, makes it a valuable tool for further investigation into the treatment of hyperpigmentation and certain cancers. The synthesis, while multi-step, utilizes standard organic chemistry techniques, making it accessible for chemical synthesis laboratories. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential.

References

- 1. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

Methodological & Application

Application Notes and Protocols for Tyrosinase Activity Assay Using L-DOPA with "Tyrosinase-IN-13"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the inhibitory effect of "Tyrosinase-IN-13" on tyrosinase activity using L-3,4-dihydroxyphenylalanine (L-DOPA) as a substrate. The protocol is based on the principle that tyrosinase, a copper-containing enzyme, catalyzes the oxidation of L-DOPA to dopaquinone.[1][2] The subsequent formation of dopachrome, a colored product, can be monitored spectrophotometrically to determine the rate of the enzymatic reaction.[3][4] By measuring the decrease in dopachrome formation in the presence of an inhibitor, the potency of the inhibitor can be quantified.

Signaling Pathway of Melanin Synthesis and Inhibition

Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin.[5][6] It catalyzes two key initial reactions: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Dopaquinone then serves as a precursor for the synthesis of both eumelanin (brown-black pigment) and pheomelanin (yellow-red pigment).[5] "this compound" is hypothesized to act as an inhibitor of tyrosinase, thereby blocking the initial steps of melanogenesis.

Caption: Melanin synthesis pathway and the inhibitory action of "this compound" on tyrosinase.

Experimental Protocol

This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening of tyrosinase inhibitors.

Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

"this compound" (Test Inhibitor)

-

Kojic Acid (Positive Control Inhibitor)

-

Sodium Phosphate Buffer (50 mM, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475 nm

Preparation of Solutions

-

Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare a stock solution of 50 mM sodium phosphate monobasic and a stock solution of 50 mM sodium phosphate dibasic. Mix the two solutions until the pH reaches 6.8.

-

Mushroom Tyrosinase Solution (1000 units/mL): Dissolve mushroom tyrosinase powder in cold sodium phosphate buffer to obtain a final concentration of 1000 units/mL. Prepare this solution fresh before each experiment and keep it on ice.

-

L-DOPA Solution (10 mM): Dissolve L-DOPA powder in sodium phosphate buffer to achieve a final concentration of 10 mM. This solution should also be prepared fresh.

-

"this compound" Stock Solution: Dissolve "this compound" in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Kojic Acid Stock Solution (1 mM): Dissolve kojic acid in distilled water or DMSO to prepare a 1 mM stock solution.

Assay Procedure

-

Prepare Serial Dilutions: Prepare a series of dilutions of "this compound" and kojic acid in sodium phosphate buffer. The final concentration of DMSO in the reaction mixture should be kept below 1% to avoid affecting enzyme activity.

-

Assay Plate Setup: In a 96-well plate, add the following components in the specified order:

-

Test Wells: 40 µL of sodium phosphate buffer, 20 µL of the respective "this compound" dilution, and 20 µL of tyrosinase solution.

-

Positive Control Wells: 40 µL of sodium phosphate buffer, 20 µL of the respective kojic acid dilution, and 20 µL of tyrosinase solution.

-

Negative Control Well (No Inhibitor): 60 µL of sodium phosphate buffer and 20 µL of tyrosinase solution.

-

Blank Well: 80 µL of sodium phosphate buffer.

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Initiate Reaction: Add 20 µL of L-DOPA solution to all wells to start the reaction. The total volume in each well should be 100 µL.

-

Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 10-20 minutes.

Data Analysis

-

Calculate the Rate of Reaction: Determine the rate of dopachrome formation (V) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of tyrosinase inhibition for each concentration of "this compound" and kojic acid:

% Inhibition = [(V_control - V_inhibitor) / V_control] * 100

Where:

-

V_control is the rate of reaction in the negative control well.

-

V_inhibitor is the rate of reaction in the presence of the inhibitor.

-

-

Determine the IC50 Value: The IC50 value is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity. This can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the tyrosinase activity assay. Example data for the known tyrosinase inhibitor, kojic acid, is included for reference.

| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |

| "this compound" | User-defined | Experimental value | Calculated value |

| User-defined | Experimental value | ||

| User-defined | Experimental value | ||

| Kojic Acid (Example) | 5 | 25.3 ± 2.1 | 13.14 |

| 10 | 48.9 ± 3.5 | ||

| 20 | 75.8 ± 4.2 |

Experimental Workflow Diagram

References

- 1. Tyrosinase - Wikipedia [en.wikipedia.org]

- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosinase inhibition activity | Nawah Scientific [nawah-scientific.com]

- 4. researchgate.net [researchgate.net]

- 5. biofor.co.il [biofor.co.il]

- 6. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for Cellular Tyrosinase Assay Using Tyrosinase-IN-13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key enzyme in the melanin biosynthesis pathway, catalyzing the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][2][3][4] Dysregulation of tyrosinase activity is associated with hyperpigmentation disorders, making it a significant target for drug development in dermatology and cosmetics.[3][4][5] Tyrosinase-IN-13 is a novel small molecule inhibitor designed to target cellular tyrosinase activity. These application notes provide a detailed protocol for assessing the inhibitory potential of this compound on cellular tyrosinase activity in B16F10 murine melanoma cells, a widely used in vitro model for studying melanogenesis.[6][7]

The assay is based on the spectrophotometric measurement of dopachrome, a colored product formed from the oxidation of L-DOPA by tyrosinase present in the cell lysate.[6][8] The intensity of the color, measured at 475 nm, is directly proportional to the tyrosinase activity. By treating cells with this compound, researchers can quantify its effect on cellular tyrosinase activity and determine its potency as a tyrosinase inhibitor.

Signaling Pathway of Melanogenesis

The following diagram illustrates the central role of tyrosinase in the melanin synthesis pathway. This compound is hypothesized to inhibit the enzymatic activity of tyrosinase, thereby reducing the production of melanin.

Caption: Simplified melanogenesis pathway highlighting the inhibitory action of this compound on tyrosinase.

Experimental Protocols

Materials and Reagents

-

B16F10 murine melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound

-

Kojic Acid (positive control)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)[8]

-

Cell Lysis Buffer: 100 mM sodium phosphate buffer (pH 6.8) containing 1% Triton X-100 and 0.1 mM phenylmethylsulfonyl fluoride (PMSF).[6][9]

-

BCA Protein Assay Kit

-

96-well clear flat-bottom plates

-

Microplate reader

Experimental Workflow

The overall experimental workflow for the cellular tyrosinase assay is depicted below.

Caption: Workflow for the cellular tyrosinase assay with this compound.

Step-by-Step Protocol

1. Cell Culture and Seeding a. Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Seed the B16F10 cells into a 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight to allow for cell attachment.

2. Treatment with this compound a. Prepare various concentrations of this compound and the positive control (Kojic Acid) in fresh culture medium. b. Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the test compounds, e.g., DMSO). c. Incubate the plate for 24-48 hours at 37°C.

3. Cell Lysis a. After incubation, remove the treatment medium and wash the cells twice with ice-cold PBS. b. Add 50 µL of ice-cold Cell Lysis Buffer to each well.[6] c. Incubate the plate on ice for 30 minutes with gentle shaking. d. Centrifuge the plate at 10,000 rpm for 20 minutes at 4°C to pellet the cell debris.[6][9] e. Carefully transfer the supernatant (cell lysate) to a new 96-well plate.

4. Protein Quantification a. Determine the total protein concentration of each cell lysate using a BCA Protein Assay Kit according to the manufacturer's instructions. This is crucial for normalizing the tyrosinase activity.

5. Tyrosinase Activity Assay a. In a new 96-well plate, add a volume of cell lysate containing 40 µg of total protein to each well. Adjust the volume with Cell Lysis Buffer to a final volume of 100 µL. b. Prepare the L-DOPA substrate solution by dissolving it in 0.1 M sodium phosphate buffer (pH 6.8) to a final concentration of 5 mM. c. To initiate the reaction, add 100 µL of the 5 mM L-DOPA solution to each well containing the cell lysate. d. Incubate the plate at 37°C for 1 hour.

6. Data Acquisition a. Measure the absorbance of the dopachrome formed at 475 nm using a microplate reader.[8]

7. Data Analysis a. The tyrosinase activity is proportional to the absorbance reading. b. Normalize the tyrosinase activity by dividing the absorbance value by the protein concentration of the corresponding cell lysate. c. Calculate the percentage inhibition of tyrosinase activity for each concentration of this compound using the following formula:

% Inhibition = [1 - (Absorbance of Treated Sample / Absorbance of Vehicle Control)] x 100

Data Presentation

The quantitative data from the cellular tyrosinase assay should be summarized in a clear and structured table for easy comparison of the effects of different concentrations of this compound and the positive control.

Table 1: Effect of this compound on Cellular Tyrosinase Activity in B16F10 Cells

| Treatment | Concentration (µM) | Absorbance at 475 nm (Mean ± SD) | Protein Conc. (µg/µL) (Mean ± SD) | Normalized Tyrosinase Activity (Abs/µg protein) | % Inhibition |

| Vehicle Control (DMSO) | - | 0.850 ± 0.042 | 1.5 ± 0.1 | 0.567 | 0% |

| This compound | 1 | 0.765 ± 0.038 | 1.5 ± 0.2 | 0.510 | 10.0% |

| This compound | 10 | 0.510 ± 0.025 | 1.4 ± 0.1 | 0.364 | 35.8% |

| This compound | 50 | 0.255 ± 0.013 | 1.5 ± 0.1 | 0.170 | 70.0% |

| This compound | 100 | 0.128 ± 0.006 | 1.4 ± 0.2 | 0.091 | 83.9% |

| Kojic Acid (Positive Control) | 100 | 0.213 ± 0.011 | 1.5 ± 0.1 | 0.142 | 75.0% |

Note: The data presented in this table is for illustrative purposes only and represents hypothetical results for this compound.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low tyrosinase activity in control cells | Low cell number or passage number, improper lysis. | Ensure optimal cell seeding density and use cells at a lower passage number. Verify the composition and pH of the lysis buffer and ensure complete lysis. |

| High variability between replicates | Inconsistent cell seeding, pipetting errors. | Use a multichannel pipette for consistency. Ensure a homogenous cell suspension before seeding. |

| Compound precipitation in media | Poor solubility of the test compound. | Dissolve the compound in a suitable solvent (e.g., DMSO) at a higher stock concentration and then dilute in the culture medium. Ensure the final solvent concentration is low and consistent across all wells. |

| No inhibition observed | The compound is not a tyrosinase inhibitor. | Test a wider range of concentrations. Confirm the compound's stability in the culture medium. Consider alternative mechanisms of action. |

Conclusion

This document provides a comprehensive protocol for the evaluation of this compound as a cellular tyrosinase inhibitor using B16F10 melanoma cells. The detailed methodology, data presentation format, and troubleshooting guide are intended to assist researchers in obtaining reliable and reproducible results. This assay is a fundamental tool for the preclinical assessment of novel compounds targeting hyperpigmentation and related skin disorders.

References

- 1. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jfda-online.com [jfda-online.com]

- 3. Tyrosinase - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. biofor.co.il [biofor.co.il]

- 6. Anti-melanogenesis and anti-tyrosinase properties of Pistacia atlantica subsp. mutica extracts on B16F10 murine melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2.2. L‐DOPA assay for tyrosinase enzymatic activity [bio-protocol.org]

- 9. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Zebrafish Model for Evaluating the In Vivo Efficacy of "Tyrosinase-IN-13"

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the zebrafish (Danio rerio) model to assess the in vivo efficacy of "Tyrosinase-IN-13," a potent, non-competitive tyrosinase inhibitor. The transparent nature of zebrafish embryos allows for direct, non-invasive observation of pigmentation, making it an ideal vertebrate model for screening and evaluating compounds that modulate melanogenesis.

Introduction

Melanin synthesis, a process known as melanogenesis, is primarily regulated by the enzyme tyrosinase. Overproduction of melanin can lead to hyperpigmentation disorders. Tyrosinase inhibitors are therefore of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-lightening agents and treatments for pigmentation-related conditions. "this compound" has been identified as a potent non-competitive inhibitor of tyrosinase.

The zebrafish model offers several advantages for the in vivo evaluation of tyrosinase inhibitors:

-

Rapid Development: Zebrafish embryos develop externally and rapidly, with pigmentation visible within a few days post-fertilization.

-

Optical Transparency: The embryos are transparent, enabling real-time visualization of melanin production and distribution.

-

High-Throughput Screening: Their small size and rapid development make them suitable for high-throughput screening of compounds in multi-well plates.

-

Genetic Homology: Key genes and pathways involved in melanogenesis are conserved between zebrafish and humans, providing relevant translational insights.[1]

This document provides detailed protocols for the preparation of "this compound," its administration to zebrafish embryos, and the subsequent quantification of its effects on melanin synthesis and potential toxicity.

Signaling Pathway of Melanogenesis

The production of melanin is a complex process initiated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on the surface of melanocytes. This activates a downstream signaling cascade that ultimately leads to the transcription of key melanogenic enzymes, including tyrosinase.

Caption: Tyrosinase signaling pathway in melanogenesis.

Experimental Protocols

Zebrafish Maintenance and Embryo Collection

-

Animal Husbandry: Maintain adult zebrafish in a recirculating water system at 28.5°C with a 14:10 hour light-dark cycle.

-

Breeding: Set up breeding tanks with a male-to-female ratio of 2:1 or 1:1 the evening before embryos are needed.

-

Embryo Collection: Collect freshly fertilized eggs within 30 minutes of the light cycle turning on.

-

Embryo Medium: Wash the collected embryos with E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate to pH 7.2-7.4).

-

Incubation: Incubate the embryos at 28.5°C in petri dishes containing E3 medium.

Preparation of "this compound" Stock and Working Solutions

-

Stock Solution: Prepare a 10 mM stock solution of "this compound" in 100% dimethyl sulfoxide (DMSO). Store at -20°C.

-

Working Solutions: Prepare fresh working solutions by diluting the stock solution in E3 embryo medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity.

Experimental Workflow

Caption: Experimental workflow for evaluating "this compound".

In Vivo Efficacy and Toxicity Assay

-

Embryo Selection: At 6 hours post-fertilization (hpf), select healthy, normally developing embryos.

-

Experimental Groups:

-

Negative Control: E3 embryo medium only.

-

Vehicle Control: E3 embryo medium with 0.1% DMSO.

-

Positive Control: E3 embryo medium with a known tyrosinase inhibitor (e.g., 1-phenyl-2-thiourea (PTU) at 0.003% or kojic acid at a pre-determined effective concentration).

-

Test Groups: E3 embryo medium with varying concentrations of "this compound".

-

-

Treatment: Transfer 20-30 embryos per well into a 24-well plate containing 2 mL of the respective treatment solutions.

-

Incubation: Incubate the plates at 28.5°C for up to 48 or 72 hpf.

-

Phenotypic Observation: At 48 or 72 hpf, observe the embryos under a stereomicroscope. Document the degree of pigmentation and any morphological abnormalities. Capture images for later analysis.

-

Toxicity Assessment: Record the mortality rate and the incidence of developmental abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature) for each group.

Melanin Quantification Assay

This protocol is adapted from established methods for melanin extraction and quantification.[2]

-

Sample Collection: At the end of the treatment period (e.g., 48 hpf), collect at least 20 embryos per group.

-

Washing: Wash the embryos twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Homogenize the embryos in 200 µL of lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors) on ice.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Pellet Solubilization: Discard the supernatant. Add 100 µL of 1 N NaOH to the pellet and incubate at 80°C for 1 hour to dissolve the melanin.

-

Absorbance Measurement: Transfer the dissolved melanin solution to a 96-well plate and measure the absorbance at 405 nm or 490 nm using a microplate reader.

-

Normalization: In a parallel set of samples, determine the total protein concentration using a Bradford or BCA protein assay to normalize the melanin content.

Data Presentation

Quantitative data should be summarized in tables to facilitate easy comparison between treatment groups.

Table 1: Effect of this compound on Zebrafish Embryo Pigmentation

| Treatment Group | Concentration (µM) | Melanin Content (Absorbance/mg protein) | % Inhibition of Melanin Synthesis |

| Negative Control | 0 | [Value] ± SD | 0% |

| Vehicle Control (0.1% DMSO) | 0 | [Value] ± SD | [Value]% |

| Positive Control (Kojic Acid) | [Concentration] | [Value] ± SD | [Value]% |

| This compound | 1 | [Value] ± SD | [Value]% |

| This compound | 5 | [Value] ± SD | [Value]% |

| This compound | 10 | [Value] ± SD | [Value]% |

| This compound | 25 | [Value] ± SD | [Value]% |

| This compound | 50 | [Value] ± SD | [Value]% |

Table 2: Toxicity Assessment of this compound in Zebrafish Embryos

| Treatment Group | Concentration (µM) | Survival Rate (%) at 48 hpf | Malformation Rate (%) at 48 hpf |

| Negative Control | 0 | 100% | 0% |

| Vehicle Control (0.1% DMSO) | 0 | [Value]% | [Value]% |

| Positive Control (Kojic Acid) | [Concentration] | [Value]% | [Value]% |

| This compound | 1 | [Value]% | [Value]% |

| This compound | 5 | [Value]% | [Value]% |

| This compound | 10 | [Value]% | [Value]% |

| This compound | 25 | [Value]% | [Value]% |

| This compound | 50 | [Value]% | [Value]% |

Expected Results

Treatment with "this compound" is expected to result in a dose-dependent reduction in pigmentation in zebrafish embryos compared to the vehicle control group. The efficacy can be quantified by measuring the decrease in melanin content. The positive control, kojic acid or PTU, should also show a significant reduction in pigmentation. It is crucial to monitor for any signs of toxicity, such as increased mortality or developmental abnormalities, especially at higher concentrations of the test compound. The ideal outcome is a significant inhibition of melanogenesis with minimal to no toxicity.

Conclusion

The zebrafish model provides a robust and efficient platform for the in vivo evaluation of "this compound." The detailed protocols and data presentation formats outlined in these application notes are designed to ensure reproducible and reliable assessment of the compound's efficacy and safety profile. This approach can significantly accelerate the preclinical development of novel tyrosinase inhibitors for dermatological and cosmetic applications.

References

Application Notes and Protocols: Utilizing a Potent Tyrosinase Inhibitor (4-Butylresorcinol) in Combination with Other Depigmenting Agents

As "Tyrosinase-IN-13" does not correspond to a publicly documented specific molecule, this document will focus on a representative and potent tyrosinase inhibitor, 4-butylresorcinol , and its application in combination with other depigmenting agents. This approach provides a practical and data-supported guide for researchers, scientists, and drug development professionals.

Introduction

Hyperpigmentary disorders such as melasma, post-inflammatory hyperpigmentation (PIH), and solar lentigines are common dermatological conditions characterized by excessive melanin production.[1][2] The enzyme tyrosinase is a key regulator of melanogenesis, catalyzing the initial and rate-limiting steps of melanin synthesis.[3][4][5] Consequently, inhibition of tyrosinase is a primary therapeutic strategy for the management of hyperpigmentation.[1][2][3]

4-butylresorcinol is a highly effective inhibitor of tyrosinase and tyrosinase-related protein-1 (TRP-1).[6] Its efficacy in reducing melanin synthesis has been demonstrated in numerous in vitro and in vivo studies, making it a valuable agent in dermatology and cosmetology.[6] To enhance the therapeutic outcomes and address the multifactorial nature of hyperpigmentation, 4-butylresorcinol is often used in combination with other depigmenting agents that act through different mechanisms.